molecular formula C15H16N2O5 B121252 6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester CAS No. 58610-65-4

6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester

Cat. No.: B121252
CAS No.: 58610-65-4
M. Wt: 304.3 g/mol
InChI Key: FQVVPISPHQOPFC-UHFFFAOYSA-N
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Description

“6’-Cyano-2’,3’-dihydro-5’-oxo-spiro[1,3-dioxolane-2,1’(5’H)-indolizine]-7’-acetic Acid Ethyl Ester” is a chemical compound with the molecular formula C17H20N2O5 . It is also known by other names such as Ethyl 2- (6’-cyano-5’-oxo-2’,3’-dihydro-5’H-spiro [1,3-dioxolane-2,1’-indolizin]-7’-yl)butanoate .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying as 2-substituent the 2-,3- or 4-pyridyl group is described. By alkaline hydrolysis followed by acidification, these esters gave the corresponding carboxylic acids, which were decarboxylated to 1,2-dihydro-2-oxo-6-(2,3,4-pyridyl)-3-pyridinecarbonitriles .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 552.5±50.0 °C at 760 mmHg, and a flash point of 287.9±30.1 °C . It has 7 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Heterocyclic Compounds in Synthesis

Heterocyclic compounds serve as essential building blocks in the synthesis of various classes of compounds. The reactivity of certain heterocyclic derivatives makes them valuable for synthesizing a wide range of heterocycles, including spiropyridines, spiropyrroles, spiropyrans, and others. Their unique reactivity provides mild reaction conditions for generating versatile dyes from precursors like amines, α-aminocarboxylic acids, and phenols. This versatility underscores the potential of heterocyclic compounds in drug synthesis and the development of novel materials (Gomaa & Ali, 2020).

Applications in Drug Synthesis

The potential of specific organic acids and their esters in drug synthesis highlights the importance of such compounds in medicine. For instance, levulinic acid (LEV) and its derivatives have shown promise in cancer treatment, medical materials, and other medical fields. LEV's functional groups offer flexibility and diversity in drug synthesis, potentially simplifying the synthesis process and reducing costs (Zhang et al., 2021).

Antioxidant Activities of Spiro Compounds

Spiro compounds have been recognized for their antioxidant activities, which could be beneficial in developing drugs with potential antioxidant properties. The structural versatility and similarity to pharmacophore centers make spiro derivatives attractive for medicinal chemistry. Research into these compounds has identified several with significant antioxidant properties, which could play a role in treating diseases associated with oxidative stress (Acosta-Quiroga et al., 2021).

Properties

IUPAC Name

ethyl 2-(6'-cyano-5'-oxospiro[1,3-dioxolane-2,1'-2,3-dihydroindolizine]-7'-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-2-20-13(18)8-10-7-12-15(21-5-6-22-15)3-4-17(12)14(19)11(10)9-16/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVVPISPHQOPFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=O)N2CCC3(C2=C1)OCCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124967
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-65-4
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58610-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6′-cyano-2′,3′-dihydro-5′-oxospiro[1,3-dioxolane-2,1′(5′H)-indolizine]-7′-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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